![molecular formula C18H15N3O3 B4238659 N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4238659.png)
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Overview
Description
Reactants: Benzoxazole derivative and cyanomethyl halide.
Conditions: Nucleophilic substitution in the presence of a base like potassium carbonate (K₂CO₃).
Attachment of Phenyl Group
Reactants: Intermediate product from the previous step and phenyl halide.
Conditions: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and a carboxylic acid derivative under dehydrating conditions
-
Formation of Benzoxazole Core
Reactants: 2-aminophenol and a carboxylic acid derivative.
Conditions: Dehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its structural complexity and functional groups.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Research: Investigated for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, potentially leading to anticancer effects. The cyanomethyl group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzimidazol-3(2H)-yl)propanamide: Contains a benzimidazole ring.
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzofuran-3(2H)-yl)propanamide: Features a benzofuran ring.
Uniqueness
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-11-9-13-5-7-14(8-6-13)20-17(22)10-12-21-15-3-1-2-4-16(15)24-18(21)23/h1-8H,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIGGOGQWQVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)
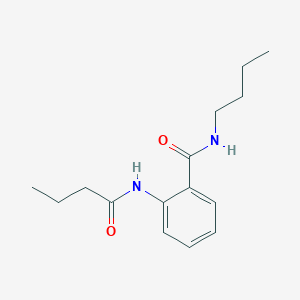
![N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4238594.png)
![4-[1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE](/img/structure/B4238595.png)
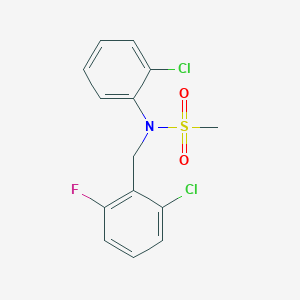
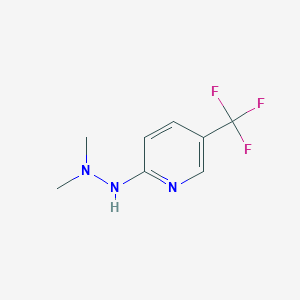
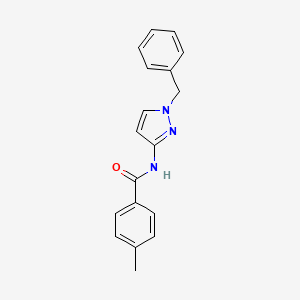
![2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4238632.png)
![N-[1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B4238638.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4238654.png)
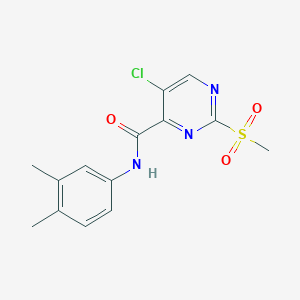
![4-{[2-(allyloxy)-3-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B4238658.png)
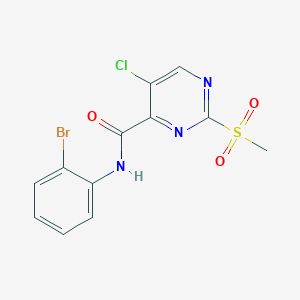
![1-(2-Fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)
